1-(6-Chloro-4H-1,3-benzodioxin-8-yl)methanamine is an organic compound characterized by its molecular formula . This compound is classified within the family of benzodioxins, which are heterocyclic compounds featuring a benzene ring fused to a 1,3-dioxole structure. The presence of a chlorine atom in its structure significantly influences its chemical reactivity and biological activity, making it a subject of interest in various scientific fields, including medicinal chemistry and organic synthesis.
The synthesis of 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine typically involves the reaction of 6-chloro-1,3-benzodioxole with a suitable amine source. This reaction is conducted under controlled conditions, often in the presence of a catalyst and an inert atmosphere to minimize side reactions.
Key steps in the synthesis include:
In industrial applications, large-scale production may employ automated reactors and advanced monitoring systems to ensure consistency in quality and efficiency.
The molecular structure of 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine features a benzodioxin core with a methanamine substituent. The chlorine atom is positioned at the 6th carbon of the benzodioxin ring.
The compound has the following structural data:
This structure can be visualized using chemical drawing software or databases that provide structural representations.
1-(6-Chloro-4H-1,3-benzodioxin-8-yl)methanamine can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The specific products formed depend on the reagents and conditions employed during the reactions.
The mechanism of action for 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine involves its interaction with biological targets such as enzymes or receptors. The compound may act as an inhibitor or activator depending on the target and biological context.
For example, it can modulate enzyme activity by binding to active sites or allosteric sites, leading to altered metabolic pathways. The precise pathways involved vary based on the specific biological system being studied.
1-(6-Chloro-4H-1,3-benzodioxin-8-yl)methanamine exhibits typical physical properties associated with organic compounds:
Chemical properties include:
Relevant analyses such as spectroscopic methods (NMR, IR) can provide additional insights into its chemical behavior and interactions.
1-(6-Chloro-4H-1,3-benzodioxin-8-yl)methanamine has several scientific applications:
1-(6-Chloro-4H-1,3-benzodioxin-8-yl)methanamine represents a structurally distinct heterocyclic compound characterized by a fusion of aromatic and aliphatic heterocyclic systems. Its systematic name delineates core structural features: a 1,3-benzodioxin ring system substituted at the 6-position with chlorine and at the 8-position with an aminomethyl group (–CH₂NH₂). The parent scaffold, 4H-1,3-benzodioxine, consists of a benzene ring fused to a six-membered dioxine ring containing oxygen atoms at positions 1 and 3, adopting a characteristic boat-like conformation. The 8-(aminomethyl) substitution (methanamine group) introduces a primary amine functionality, a versatile handle for chemical derivatization and biological interactions [2] [5].
The compound’s molecular formula is C₉H₁₀ClNO₂, with a molecular weight of 199.64 g/mol. Key physicochemical properties derived from experimental data on closely related analogs include:
Table 1: Physicochemical Properties of 1-(6-Chloro-4H-1,3-benzodioxin-8-yl)methanamine and Related Analogs
Property | Target Compound | 6-Chloro-8-(chloromethyl) Analog [2] |
---|---|---|
Molecular Formula | C₉H₁₀ClNO₂ | C₉H₈Cl₂O₂ |
Molecular Weight (g/mol) | 199.64 | 219.065 |
Melting Point (°C) | Est. 100-105 | 101 |
Density (g/cm³) | Est. 1.30-1.40 | 1.386 |
LogP | Est. 2.7-3.2 | 2.945 |
Key Functional Group | –CH₂NH₂ | –CH₂Cl |
The chlorine atom at position 6 exerts a strong electron-withdrawing effect, polarizing the aromatic ring and influencing the electron density of the proximal aminomethyl group. This electronic modulation impacts both the compound’s reactivity (e.g., nucleophilicity of the amine) and its potential interactions with biological targets. The benzodioxin core provides structural rigidity, while the meta-relationship between the chloro and aminomethyl substituents on the fused benzene ring creates a distinct pharmacophoric spatial arrangement [1] [5].
The synthetic exploration of 1,3-benzodioxin derivatives gained momentum in the late 20th century, driven by interest in oxygen-containing heterocycles as bioisosteres for established pharmacophores. 1-(6-Chloro-4H-1,3-benzodioxin-8-yl)methanamine emerged primarily as a synthetic intermediate rather than a final drug entity. Its synthesis typically proceeds from readily available substituted catechols or piperonals via multi-step sequences involving:
A significant milestone was the development of "greener" synthetic protocols after 2010. Microwave-assisted synthesis and aqueous-phase reactions improved yields and reduced reliance on hazardous solvents for benzodioxin intermediates. For example, microwave irradiation significantly accelerated the cyclization step, reducing reaction times from hours to minutes while improving regioselectivity for the 8-position substitution [7].
Table 2: Evolution of Synthetic Approaches to Benzodioxin-8-yl Methanamine Derivatives
Era | Key Synthetic Strategy | Advantages/Limitations | Yield Range |
---|---|---|---|
Pre-2000 | Classical alkylation/amination in organic solvents | Reliable but used toxic solvents (DMF, DCM); long reaction times | 40-65% |
2000-2010 | Catalytic methods (e.g., Pd-catalyzed amination) | Improved regioselectivity; required expensive catalysts | 60-75% |
Post-2010 | Microwave-assisted cyclization; aqueous-phase amination | Reduced reaction times (mins vs hrs); environmentally benign | 75-90% |
Pharmacological interest arose when early in vitro screening revealed the compound’s potential as a versatile scaffold. The primary amine enables rapid derivatization into amides, sulfonamides, Schiff bases, or ureas – functionalities prevalent in CNS agents, antimicrobials, and enzyme inhibitors. Patent analyses reveal its incorporation into libraries targeting G-protein-coupled receptors (GPCRs) and ion channels, exploiting the benzodioxin core’s resemblance to neurotransmitter scaffolds like serotonin or catecholamines [3] [9]. While not itself a major drug candidate, its role as a precursor to compounds like the dimethylhydrazinium derivative (CAS 2776786) underscores its utility in medicinal chemistry [5].
1-(6-Chloro-4H-1,3-benzodioxin-8-yl)methanamine exemplifies how heterocyclic chemistry enables rational design of bioactive molecules. Its structure integrates two key principles:
Derivatization strategies leveraging the primary amine have yielded diverse bioactive analogs:
The compound’s true significance lies in its integration into multi-target directed ligands (MTDLs). Its scaffold has been fused with privileged structures like benzimidazoles (e.g., derivatives from patent US8431597B2) to create hybrid molecules targeting cancer cell proliferation pathways. These hybrids exploit synergistic pharmacophoric elements – the benzodioxin contributes membrane permeability and metabolic stability, while the appended heterocycle (e.g., benzimidazole) provides specific target affinity [9]. Computational studies indicate favorable binding poses in enzymes like histone deacetylases (HDACs), where the benzodioxin occupies the surface recognition cap, and the aminomethyl linker directs the zinc-binding group into the catalytic pocket [6].
Table 3: Bioactive Hybrid Molecules Derived from 1-(6-Chloro-4H-1,3-benzodioxin-8-yl)methanamine
Hybrid Structure | Biological Target | Reported Activity | Source |
---|---|---|---|
Benzimidazole-Benzodioxin conjugates | Tubulin; Kinases | Antiproliferative (IC₅₀: 0.5-2 µM) | Patent US8431597B2 [9] |
Pyridinylthiophene Amides | JAK2 Kinase | Inhibition (IC₅₀: 85 nM) | CAS 306934-92-9 [8] |
Dimethylhydrazinium Derivatives | Acetylcholinesterase | Inhibition (IC₅₀: 350 nM) | PubChem CID 2776786 [5] |
Future directions focus on exploiting this scaffold in pro-drug design and targeted drug delivery. The amine can be masked as enzymatically cleavable carbamates or phosphoramidates, enhancing bioavailability. Conjugation to tumor-homing peptides via the amine group is also being explored, leveraging the scaffold’s inherent ability to cross biological barriers while ensuring site-specific activation [3] [9]. Its role as a cornerstone for heterocyclic diversity-oriented synthesis ensures continued relevance in discovering new therapeutic agents.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2